An In-depth Technical Guide to the Physicochemical Properties of 3-(Ethylamino)butanoic Acid Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-(Ethylamino)butanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethylamino)butanoic acid hydrochloride is a derivative of butanoic acid featuring an ethylamino group at the third position. As a small molecule amino acid derivative, its physicochemical properties are of significant interest to researchers in medicinal chemistry and drug development. Understanding these properties is crucial for predicting its behavior in biological systems, designing effective delivery systems, and ensuring the quality and stability of potential drug candidates.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Ethylamino)butanoic acid hydrochloride, along with detailed experimental protocols for their determination. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and established analytical methodologies to provide a robust framework for its characterization.[3]
Core Physicochemical Properties
The physicochemical properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.[1][2] For 3-(Ethylamino)butanoic acid hydrochloride, the presence of a carboxylic acid, a tertiary amine, and its formulation as a hydrochloride salt are key determinants of its behavior.
Table 1: Summary of Physicochemical Properties of 3-(Ethylamino)butanoic Acid Hydrochloride
| Property | Predicted/Estimated Value | Significance in Drug Development |
| IUPAC Name | 3-(Ethylamino)butanoic acid;hydrochloride | Unambiguous chemical identification. |
| CAS Number | 100979-31-7 | Unique identifier for database searching. |
| Molecular Formula | C7H16ClNO2 | Determines molecular weight and elemental composition. |
| Molecular Weight | 181.66 g/mol [4] | Influences diffusion and transport across membranes. |
| Melting Point | Not available (likely a crystalline solid) | Purity assessment and solid-state stability. Amino acid hydrochlorides are typically crystalline solids with relatively high melting points.[5][6][7] |
| Boiling Point | Not available (decomposes upon heating) | Not typically relevant for non-volatile salts. |
| Solubility | High in aqueous solutions and polar solvents. | Crucial for formulation, bioavailability, and in vitro assay design. Hydrochloride salts of amines are generally water-soluble.[8][9] |
| pKa | Estimated pKa1 ~2-4 (carboxylic acid), pKa2 ~9-11 (tertiary amine) | Governs the ionization state at different physiological pH values, impacting solubility, permeability, and receptor binding. |
Experimental Protocols for Physicochemical Characterization
The following section details the experimental methodologies for determining the key physicochemical properties of 3-(Ethylamino)butanoic acid hydrochloride. These protocols are based on standard pharmaceutical analysis techniques.[1][10]
Determination of Melting Point
The melting point of a solid crystalline compound is a critical indicator of its purity.
Methodology: Capillary Melting Point Determination [11]
-
Sample Preparation: A small amount of finely powdered, dry 3-(Ethylamino)butanoic acid hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
-
Causality: A sharp melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Solubility Profile Determination
Assessing the solubility in various solvents is essential for formulation development and for designing in vitro and in vivo experiments.
Methodology: Equilibrium Shake-Flask Method [8][12][13]
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, phosphate-buffered saline (PBS) at different pH values (e.g., 4.5, 6.8, 7.4), methanol, ethanol, and dimethyl sulfoxide (DMSO).
-
Procedure:
-
An excess amount of 3-(Ethylamino)butanoic acid hydrochloride is added to a known volume of each solvent in a sealed vial.
-
The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The concentration of the saturated solution represents the equilibrium solubility.
Determination of pKa (Ionization Constant)
The pKa values of the carboxylic acid and the tertiary amine are critical for predicting the ionization state of the molecule at different physiological pHs.
Methodology: Potentiometric Titration [14][15][16][17]
-
Sample Preparation: A known concentration of 3-(Ethylamino)butanoic acid hydrochloride (e.g., 0.01 M) is prepared in deionized water.
-
Titration:
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration is continued past the expected equivalence points.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence points are determined from the inflection points of the curve (or the maxima of the first derivative plot).
-
The pKa values are determined from the pH at the half-equivalence points. The pKa of the carboxylic acid will be in the acidic range, and the pKa of the tertiary amine will be in the basic range.
-
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of 3-(Ethylamino)butanoic acid hydrochloride.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][20][21]
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule and their connectivity.
-
Expected Signals:
-
A triplet and a quartet for the ethyl group protons.
-
A singlet for the methyl group protons.
-
Multiplets for the butanoic acid backbone protons.
-
A broad signal for the carboxylic acid proton (which may exchange with solvent).
-
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Expected Signals:
-
A signal for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range).
-
Signals for the aliphatic carbons of the ethyl and butanoic acid moieties.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy[22][23][24][25][26]
The FTIR spectrum provides information about the functional groups present in the molecule.
-
Expected Absorption Bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid, around 1700-1730 cm⁻¹.
-
C-H stretching bands for the aliphatic groups, typically in the 2850-3000 cm⁻¹ region.
-
N-H stretching and bending vibrations associated with the protonated amine hydrochloride.
-
C-N stretching vibrations.
-
Synthesis of 3-(Ethylamino)butanoic Acid Hydrochloride
A common synthetic route to N-alkylated β-amino acids involves the alkylation of a primary or secondary amine.[18][19][20][21][22]
Proposed Synthetic Pathway
A plausible synthesis of 3-(Ethylamino)butanoic acid hydrochloride involves the reductive amination of ethyl acetoacetate with ethylamine, followed by hydrolysis of the resulting ester and subsequent formation of the hydrochloride salt.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 3-(Ethylamino)butanoic acid hydrochloride.
Conclusion
This technical guide has outlined the key physicochemical properties of 3-(Ethylamino)butanoic acid hydrochloride and provided a framework for their experimental determination. While specific experimental data for this compound remains limited in the public domain, the methodologies described herein are robust and widely applicable in the pharmaceutical sciences. For researchers and drug development professionals, a thorough characterization of these properties is a fundamental step in evaluating the potential of this and other small molecules as viable drug candidates. The provided protocols and theoretical considerations serve as a valuable resource for guiding laboratory work and interpreting experimental data.
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